molecular formula C9H9Cl2NO B1350247 2-chloro-N-(4-chlorophenyl)propanamide CAS No. 21262-05-5

2-chloro-N-(4-chlorophenyl)propanamide

Cat. No. B1350247
CAS RN: 21262-05-5
M. Wt: 218.08 g/mol
InChI Key: LARDKNUATHUMFI-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chlorophenyl)propanamide is an organic compound with the molecular formula C9H9Cl2NO. It has a molecular weight of 218.08 .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(4-chlorophenyl)propanamide consists of a propanamide backbone with a chlorine atom on the second carbon and a 4-chlorophenyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

2-chloro-N-(4-chlorophenyl)propanamide is a solid compound. Its InChI code is 1S/C9H9Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) .

Scientific Research Applications

Nonlinear Optical Properties and Crystal Growth

Research into 2-chloro-N-(4-chlorophenyl)propanamide and related compounds has highlighted their potential in the field of organic electro-optic and nonlinear optical materials. Studies have demonstrated the synthesis and crystal growth of N-(2-chlorophenyl)-(1-propanamide), a compound with similar structure, through the slow evaporation technique. These crystals exhibit significant second harmonic generation (SHG), a key property for nonlinear optical applications, suggesting that related compounds like 2-chloro-N-(4-chlorophenyl)propanamide may also possess desirable optical characteristics. This research opens avenues for the use of these compounds in electro-optic devices and laser technology (Prabhu & Rao, 2000), (Prabhu et al., 2001).

Structural and Optical Characterization

Further investigations into the properties of N-(2 chlorophenyl)-(1-propanamide) have provided detailed insights into its structural, dielectric, and optical properties. These studies have established the crystal's monoclinic system and have conducted comprehensive analyses including FT-IR, FT-Raman, UV–Vis spectral studies, and laser damage threshold studies. Such research underlines the importance of understanding the fundamental properties of these compounds, which could be critical for optimizing their performance in various applications (Srinivasan et al., 2006).

Antimicrobial Properties

A distinct line of research has explored the synthesis of arylsubstituted halogen(thiocyanato)amides, including compounds with structural similarities to 2-chloro-N-(4-chlorophenyl)propanamide, for their antimicrobial properties. This work demonstrates the potential for such compounds to be developed into new antimicrobial agents, offering a novel approach to combating bacterial and fungal infections (Baranovskyi et al., 2018).

Synthesis and Characterization for Medicinal Chemistry

The synthesis and characterization of chlorine-containing derivatives, like N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, have been reported. This research not only adds to the chemical knowledge of such compounds but also suggests their potential utility in the development of new pharmaceuticals. The detailed analysis using NMR, UV, and mass spectrometry provides a foundation for further exploration of their biological activities (Manolov et al., 2022).

properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARDKNUATHUMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284081
Record name 2-Chloro-N-(4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-chlorophenyl)propanamide

CAS RN

21262-05-5
Record name 2-Chloro-N-(4-chlorophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21262-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HR Sonawane, AV Pol, BS Nanjundiah… - Journal of Chemical …, 1998 - pubs.rsc.org
trans N-acylation of acetanilides with α-chloropropionyl chloride catalysed by AlCl3 has been shown to occur efficiently, affording 2-chloro-N-phenylpropanamides in preparative yields. …
Number of citations: 1 pubs.rsc.org

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